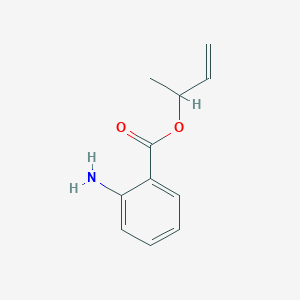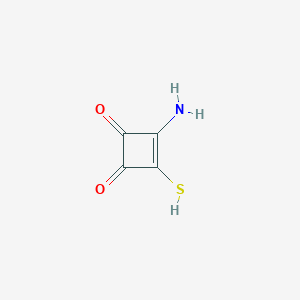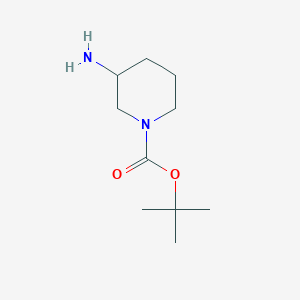
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine, also known as TAK-659, is a small-molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied. In
Applications De Recherche Scientifique
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of various kinases that are involved in cancer cell growth and survival, including BTK, AKT, and FLT3. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Mécanisme D'action
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine works by inhibiting the activity of various kinases that are involved in cancer cell growth and survival. It specifically targets BTK, a kinase that is essential for the survival and proliferation of B cells. By inhibiting BTK, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine can induce apoptosis and inhibit the growth of cancer cells. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine also inhibits AKT and FLT3, which are involved in various signaling pathways that promote cancer cell survival and proliferation.
Effets Biochimiques Et Physiologiques
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been shown to have potent antitumor activity in preclinical models of cancer. It can induce apoptosis and inhibit the growth and survival of cancer cells. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy. In addition, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the signaling pathways involved in cancer cell growth and survival. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine also has potent antitumor activity, which makes it a useful tool for studying the efficacy of cancer treatments. However, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has some limitations for lab experiments. It is a small-molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Orientations Futures
There are several future directions for the development of 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine. One direction is to further explore its efficacy in preclinical models of cancer, including in combination with other cancer treatments. Another direction is to develop more potent and selective inhibitors of BTK and other kinases that are involved in cancer cell growth and survival. Finally, clinical trials are needed to determine the safety and efficacy of 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine in humans, which will be an important step in its development as a potential cancer treatment.
Méthodes De Synthèse
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 3,5-dimethylpyrazole with tert-butyl nitrite to form tert-butyl 3,5-dimethylpyrazole-1-carboxylate. This compound is then reacted with methylamine to form tert-butyl 3,5-dimethyl-4-methyl-1H-pyrazole-1-carboxylate, which is subsequently deprotected with trifluoroacetic acid to form 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine.
Propriétés
Numéro CAS |
159976-74-6 |
|---|---|
Nom du produit |
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine |
Formule moléculaire |
C8H15N3 |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
5-tert-butyl-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3,(H3,9,10,11) |
Clé InChI |
NFSLWNSAFBWRCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(NN=C1N)C(C)(C)C |
SMILES canonique |
CC1=C(NN=C1N)C(C)(C)C |
Synonymes |
1H-Pyrazol-3-amine, 5-(1,1-dimethylethyl)-4-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



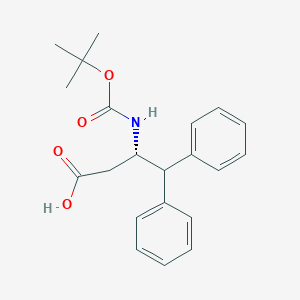
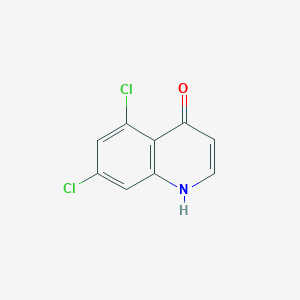

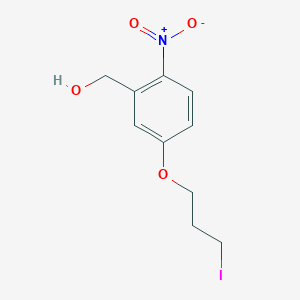

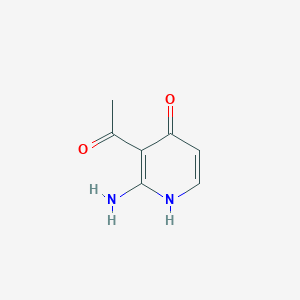
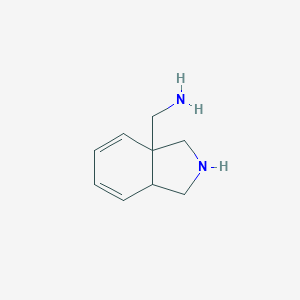
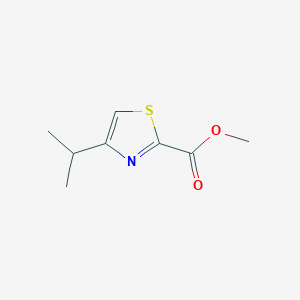
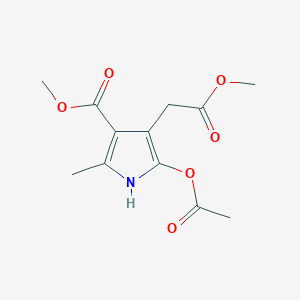
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
